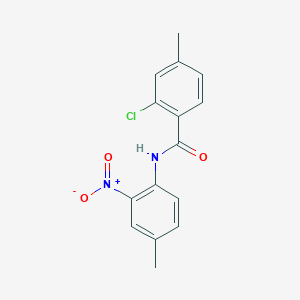
2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide
描述
2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and is known for its unique properties that make it a valuable tool in various fields of research. In
科学研究应用
2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a versatile compound that finds applications in various fields of scientific research. It is commonly used as a fluorescent probe to study protein-ligand interactions. The compound can bind to specific sites on proteins and emit fluorescence upon excitation, making it an ideal tool for studying protein function and structure.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, studies suggest that the compound binds to specific sites on proteins and induces conformational changes that alter protein function. The compound is also known to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-characterized. However, studies suggest that the compound can induce cytotoxicity in cancer cells and inhibit the growth of certain bacteria. The compound is also known to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is its ability to bind to specific sites on proteins and emit fluorescence upon excitation. This property makes it an ideal tool for studying protein-ligand interactions. The compound is also relatively easy to synthesize and can be easily scaled up for large-scale production.
However, the compound has some limitations for lab experiments. It is known to be cytotoxic and can induce apoptosis in cells, which can be a problem when studying certain biological processes. The compound is also relatively expensive compared to other fluorescent probes, which can be a limiting factor for some researchers.
未来方向
There are several future directions for research on 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide. One area of research is the development of new fluorescent probes based on the structure of the compound. Researchers are also exploring the potential of the compound as a cancer therapy agent and are investigating its mechanism of action in more detail. Another area of research is the synthesis of analogs of the compound with improved properties for specific applications.
Conclusion
This compound is a valuable tool in scientific research. Its unique properties make it an ideal tool for studying protein-ligand interactions and enzyme kinetics. The compound has potential applications in cancer therapy and is an area of active research. While the compound has some limitations for lab experiments, its advantages make it a valuable tool for researchers in various fields.
属性
IUPAC Name |
2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-5-11(12(16)7-9)15(19)17-13-6-4-10(2)8-14(13)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNEWCDXMWZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959594.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959599.png)
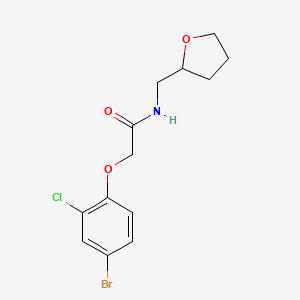
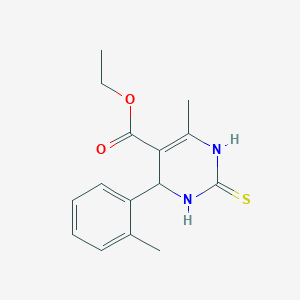
![7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3959617.png)
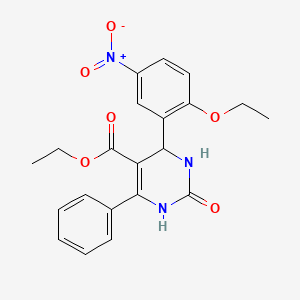
![methyl 4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B3959643.png)
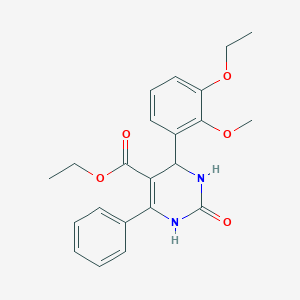
![10-bromo-6-(2-chloro-6-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959664.png)
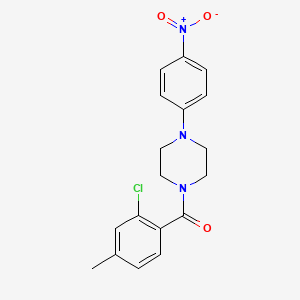
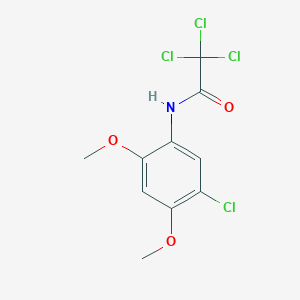
methyl]-8-quinolinol](/img/structure/B3959687.png)
![2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3959695.png)
